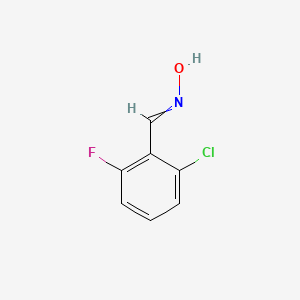

2-Chloro-6-fluorobenzaldoxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |

InChI Key |

OBJHLLOVMKKXDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS 443-33-4) is a highly versatile halogenated aromatic intermediate critical to modern pharmaceutical development and fine chemical synthesis. Characterized by its unique ortho-disubstituted halogen profile (chlorine and fluorine), it serves as a highly reactive electrophilic scaffold. This technical guide explores the physicochemical properties, self-validating synthetic workflows, and its pivotal role as a building block in the development of Hepatitis C virus (HCV) NS3-NS4A protease inhibitors.

Physicochemical Profiling and Structural Dynamics

The utility of this compound stems from the strong electron-withdrawing nature of its halogen substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) while stabilizing the oxime moiety for controlled dehydration.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for reaction design and downstream purification[1][2]:

| Property | Value | Analytical Significance |

| CAS Number | 443-33-4 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₇H₅ClFNO | Defines stoichiometric calculations. |

| Molecular Weight | 173.57 g/mol | Essential for precise molar equivalency. |

| Melting Point | 125 – 127 °C | High purity indicator; useful for crystallization QC. |

| Physical State | White Crystalline Solid | Facilitates easy handling and gravimetric analysis. |

| Precursor | 2-Chloro-6-fluorobenzaldehyde | Primary raw material for oxime condensation. |

Synthetic Utility: Dehydration to Aromatic Nitriles

A primary application of this compound is its conversion into 2-chloro-6-fluorobenzonitrile. Nitriles are indispensable functional groups in medicinal chemistry, acting as precursors for tetrazoles, amides, and amines. We detail two distinct methodologies: a classical thermochemical approach and a modern biocatalytic green-chemistry approach.

Thermochemical Dehydration via Acid Catalysis

The traditional industrial route utilizes sodium bisulfate (NaHSO₄) in refluxing xylenes. The causality behind this choice is thermodynamic: the Dean-Stark apparatus continuously removes water (the byproduct) from the reaction mixture as an azeotrope. By Le Chatelier’s principle, this continuous removal drives the equilibrium entirely toward the nitrile product, preventing oxime hydrolysis or amide formation[3][4].

Biocatalytic Dehydration via Aldoxime Dehydratase (OxdF1)

Recent advancements have introduced a cyanide-free, transition-metal-free enzymatic route. Recombinant aldoxime dehydratase (OxdF1) derived from Pseudomonas putida F1, which contains a ferrous heme catalytic site, efficiently dehydrates this compound under mild aqueous conditions[5][6]. This method is highly selective, operates at physiological pH, and eliminates the need for harsh acids or toxic cyanide reagents.

Chemical vs. Biocatalytic dehydration pathways for nitrile synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to build quality control directly into the experimental workflow. The following protocols are designed as self-validating systems.

Protocol A: Thermochemical Dehydration to 2-Chloro-6-fluorobenzonitrile

Objective: High-yield conversion of oxime to nitrile via acid-catalyzed azeotropic dehydration[3].

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark trap with a condenser, charge 1.0 g of this compound, 0.5 g of sodium bisulfate (NaHSO₄), and 11.7 g of xylenes.

-

Azeotropic Distillation: Heat the mixture to 143 °C under continuous stirring. Causality: The boiling point of xylenes allows sufficient thermal energy to overcome the activation barrier, while the Dean-Stark trap captures the evolving water.

-

In-Process Monitoring: Sample the reaction mixture every 60 minutes. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the oxime peak is <1% (typically ~3 hours).

-

Workup & Isolation: Cool the mixture to room temperature. Filter the suspension to remove the solid sodium bisulfate catalyst. Wash the filter cake with 2 × 10 mL of fresh xylene and combine the filtrates.

-

Concentration: Remove the xylenes using a rotary evaporator under reduced pressure to yield the crude product.

-

System Validation (QC):

-

Yield Verification: Expect ~0.84 g (94% yield).

-

Melting Point: Confirm MP is 60–62 °C.

-

Spectroscopic Validation: Perform an FT-IR scan. The protocol is validated if a sharp, distinctive absorption peak appears at 2220 cm⁻¹ , confirming the presence of the newly formed C≡N (nitrile) bond.

-

Protocol B: Biocatalytic Dehydration via Recombinant OxdF1

Objective: Green synthesis of aromatic nitriles using heme-dependent enzymatic catalysis[5].

-

Enzyme Preparation: Express the Oxd gene from Pseudomonas putida F1 in Escherichia coli BL21 (DE3) and purify the recombinant OxdF1.

-

Buffer Equilibration: Prepare a 50 mM potassium phosphate buffer and adjust the pH to exactly 7.0. Causality: OxdF1 exhibits maximum stability and catalytic turnover at neutral pH; deviations risk denaturing the ferrous heme active site.

-

Substrate Introduction: Introduce this compound into the buffer solution. (Note: Co-solvents like low-concentration DMSO may be required if substrate solubility is limiting).

-

Incubation: Add the OxdF1 enzyme and incubate the mixture at 35 °C with gentle orbital shaking. The enzyme's half-life under these conditions is approximately 3.8 hours.

-

System Validation (QC): Quench aliquots at regular intervals and analyze via HPLC (UV detection at 254 nm). The disappearance of the oxime peak and the emergence of the nitrile peak validate the enzymatic turnover.

Application in Drug Development: HCV Protease Inhibitors

Beyond basic functional group transformations, this compound is a highly valued intermediate in the pharmaceutical industry. Specifically, it is utilized in the synthesis of complex serine protease inhibitors targeting the Hepatitis C virus (HCV)[7][8].

The HCV genome encodes a polyprotein that must be cleaved by the viral NS3-NS4A serine protease to enable viral replication. Inhibiting this protease halts the viral life cycle. This compound is used to construct the structurally rigid, halogenated aromatic side chains of these inhibitor molecules. The ortho-chloro and ortho-fluoro substituents provide critical steric bulk and unique electrostatic interactions within the S1/S2 pockets of the NS3-NS4A enzyme, enhancing binding affinity and preventing rapid metabolic degradation by host cytochrome P450 enzymes[8][9].

Role of this compound in HCV protease inhibitor development.

Conclusion

This compound is a cornerstone intermediate that bridges classical organic synthesis and modern biocatalysis. Whether undergoing azeotropic dehydration via Dean-Stark methodologies or enzymatic conversion via OxdF1, its predictable reactivity makes it an ideal substrate. Furthermore, its integration into the structural framework of HCV NS3-NS4A protease inhibitors highlights its indispensable role in life-saving drug discovery.

References

-

Chemsrc. 2-Chloro-6-fluorobenzaldehyde Chemical & Physical Properties. Retrieved from [Link]

- Google Patents (WO1998005630A1).Process for the preparation of organic nitriles.

-

ResearchGate (Chen et al., 2021). Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase. Retrieved from [Link]

- Google Patents (EP2366704A1).Inhibitors of serine proteases (HCV NS3-NS4A).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 | Chemsrc [chemsrc.com]

- 3. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

- 4. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP2366704A1 - Inhibitors of serine proteases - Google Patents [patents.google.com]

- 8. AU2008219689A1 - Inhibitors of serine proteases for the treatment of HCV infections - Google Patents [patents.google.com]

- 9. EP2366704A1 - Inhibitors of serine proteases - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldoxime: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzaldoxime, a halogenated aromatic oxime, is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique structural features, including the presence of chlorine and fluorine atoms on the benzene ring, impart specific reactivity and physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and key applications, with a focus on providing practical insights for professionals in drug discovery and chemical synthesis.

The strategic placement of the electron-withdrawing chloro and fluoro groups at the ortho positions to the oxime functionality influences the molecule's electronic and steric characteristics. This, in turn, can modulate the biological activity and pharmacokinetic properties of derivative compounds. Understanding the synthesis and reactivity of this compound is therefore crucial for its effective utilization in the design and development of novel therapeutic agents and crop protection solutions.

Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine . However, in literature and commercial catalogs, it is more commonly referred to by its semi-systematic name and other synonyms.

| Identifier Type | Value |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |

| Common Name | This compound |

| Synonym | 2-Chloro-6-fluoro-benzaldehyde oxime |

| CAS Number | 443-33-4 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, with hydroxylamine. This is a standard and well-established method for the formation of oximes.

Synthesis of the Precursor: 2-Chloro-6-fluorobenzaldehyde

The primary precursor, 2-Chloro-6-fluorobenzaldehyde, is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its synthesis is a critical first step and is often achieved through the oxidation of 2-chloro-6-fluorotoluene.[2] A common industrial method involves the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[3][4]

Experimental Protocol: Oximation of 2-Chloro-6-fluorobenzaldehyde

The following protocol describes a general yet robust method for the synthesis of this compound. This procedure is based on standard oximation reactions and is designed to be a self-validating system for researchers.

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or other suitable solvent (e.g., a mixture of ethanol and water)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for reaction monitoring (e.g., Thin Layer Chromatography - TLC)

-

Equipment for product isolation and purification (e.g., filtration apparatus, recrystallization solvents)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Chloro-6-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Preparation of the Oximating Agent: In a separate beaker, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water or ethanol. To this solution, add 1.1 to 1.5 equivalents of a base, such as sodium acetate, to generate free hydroxylamine in situ.[5]

-

Reaction: Add the hydroxylamine solution to the stirred solution of 2-Chloro-6-fluorobenzaldehyde at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting aldehyde spot and the appearance of the product oxime spot. The reaction is typically complete within a few hours at room temperature, although gentle heating may be applied to expedite the process.

-

Work-up and Isolation: Once the reaction is complete, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The crude product is then collected by filtration.

-

Purification: The collected solid is washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Reaction Mechanism and Workflow

The formation of this compound from its aldehyde precursor and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

Caption: Workflow for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.

Caption: Simplified mechanism of oxime formation.

Applications in Drug Development and Agrochemicals

While 2-Chloro-6-fluorobenzaldehyde is a well-documented precursor in the synthesis of various commercial products, the direct applications of this compound as an intermediate are less reported in readily available literature. However, its structural motifs are of significant interest in medicinal chemistry and agrochemical research.

Precursor to Biologically Active Molecules

The primary utility of this compound lies in its potential as a starting material for the synthesis of more complex heterocyclic compounds. The oxime functionality can be further derivatized or can participate in cyclization reactions to form a variety of ring systems.

-

Pharmaceuticals: The precursor, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the synthesis of the antibiotic flucloxacillin.[4] While the direct involvement of the oxime is not specified, it is plausible that derivatives of this compound could be explored for the synthesis of novel antibacterial agents. The presence of the chloro and fluoro substituents can enhance the metabolic stability and cell permeability of drug candidates.

-

Agrochemicals: 2-Chloro-6-fluorobenzaldehyde is also utilized in the production of high-efficiency, low-toxicity fungicides and other pesticides.[4] The oxime derivative could serve as a scaffold for the development of new agrochemicals with improved efficacy and environmental profiles.

Role in Medicinal Chemistry

The 2-chloro-6-fluorophenyl moiety is a common feature in many biologically active compounds. The introduction of this group can influence the binding affinity of a molecule to its biological target. The oxime group itself is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to drug-receptor interactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of its precursor, 2-Chloro-6-fluorobenzaldehyde, and related compounds such as 2-Chloro-6-fluorobenzamide, certain precautions should be taken.

-

Hazards of 2-Chloro-6-fluorobenzaldehyde: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Hazards of 2-Chloro-6-fluorobenzamide: This related compound also causes skin and serious eye irritation and may lead to respiratory irritation.[7]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its synthesis from the readily available 2-chloro-6-fluorobenzaldehyde is straightforward, following established chemical principles. The unique combination of halogen substituents and the reactive oxime functionality makes it an attractive building block for further chemical exploration. As the demand for new and effective drugs and crop protection agents continues to grow, the importance of versatile intermediates like this compound is likely to increase. Further research into the derivatization and applications of this compound is warranted to fully unlock its potential in the development of innovative chemical solutions.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).

-

Wikipedia. (2023, December 2). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

The Solubility Profile of 2-Chloro-6-fluorobenzaldoxime: Theoretical Frameworks and Experimental Determination in Organic Solvents

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a highly versatile, halogenated aromatic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—notably Hepatitis C virus (HCV) NS3-NS4A serine protease inhibitors[1]—and in the biocatalytic production of organic nitriles[2]. As a crystalline solid[3], its behavior in organic solvents dictates the efficiency of downstream synthetic steps, such as Beckmann rearrangements and transition metal-catalyzed couplings.

This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of this compound, establishes a predictive solubility model based on Hansen Solubility Parameters (HSP), and details a self-validating empirical protocol for precise solubility determination.

Structural Analysis and Solvation Thermodynamics

To understand the solubility of this compound, one must deconstruct its molecular architecture (C₇H₅ClFNO). The molecule presents a classic dichotomy of intermolecular forces:

-

The Hydrophobic Core: The 2-chloro-6-fluorophenyl ring is highly lipophilic. The halogens increase the molecular polarizability and surface area, driving strong dispersion forces (

) and -

The Polar Oxime Moiety (-C=N-OH): This functional group is the primary driver of the molecule's complex solubility profile. The hydroxyl group acts as a strong hydrogen-bond donor, while both the oxygen and the imine nitrogen act as hydrogen-bond acceptors. In the crystalline state, oximes typically form robust intermolecular dimers[4].

For dissolution to occur, the organic solvent must provide sufficient enthalpic payoff (via solvent-solute interactions) to overcome the lattice energy of these oxime dimers.

Diagram 1: Thermodynamic pathway of this compound solvation.

Predictive Solubility Profiling via Hansen Solubility Parameters (HSP)

Empirical solubility data for specific halogenated benzaldoximes is often proprietary. However, we can construct a highly accurate predictive model using Hansen Solubility Parameters (HSP)[4]. The total cohesive energy density (

Based on the functional group contributions of the chloro-fluoro aromatic ring and the oxime group, the estimated HSP for this compound is approximately:

Table 1: Predictive Solubility in Common Organic Solvents

Causality: Solvents whose HSP coordinates closely match the solute will exhibit the highest solubility (minimizing the interaction radius,

| Solvent | Predicted Solubility | Mechanistic Rationale | |||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | The ether oxygen in THF is an excellent H-bond acceptor, effectively breaking the oxime dimers. Frequently used in HCV inhibitor synthesis[1]. |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | High | Excellent polarity match. The polarizability of the halogens on the solute aligns perfectly with the chlorinated solvent[1]. |

| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Moderate-High | The carbonyl oxygen accepts H-bonds from the oxime -OH, facilitating dissolution, though dispersion matching is slightly lower than DCM. |

| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Moderate | While MeOH is a strong H-bond donor/acceptor, its extremely high |

| Toluene | 18.0 | 1.4 | 2.0 | Low-Moderate | Excellent dispersion match ( |

| n-Hexane | 14.9 | 0.0 | 0.0 | Insoluble | Completely non-polar. Cannot overcome the polar and hydrogen-bonding lattice energy of the crystalline solid[3]. |

Methodological Framework: Empirical Solubility Determination

To transition from predictive models to actionable process chemistry data, a rigorous empirical protocol is required. As a standard in pharmaceutical development, the Isothermal Shake-Flask Method coupled with HPLC-UV is the most reliable technique.

The Self-Validating Protocol

This protocol is designed not just to measure concentration, but to validate that the physical state of the compound has not altered during the experiment (e.g., forming a solvate or undergoing a polymorph transition), which would invalidate the solubility data.

Step 1: Preparation of Suspension

-

Add an excess amount of crystalline this compound (e.g., 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality: An excess of solid ensures that the solution reaches thermodynamic saturation rather than just kinetic dissolution.

Step 2: Isothermal Equilibration

-

Place the vials in an orbital shaking incubator at 25.0 ± 0.1 °C. Shake at 150 RPM for 48 to 72 hours.

-

Causality: Oximes can exhibit slow dissolution kinetics due to stable hydrogen-bonded networks. 48+ hours guarantees true thermodynamic equilibrium.

Step 3: Phase Separation

-

Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard PES or Nylon filters will degrade in aggressive organic solvents like THF or DCM, introducing leachables that interfere with UV quantification.

Step 4: Quantification & Solid-State Validation (The Self-Validating Step)

-

Liquid Phase: Dilute the filtered supernatant volumetrically with the mobile phase and analyze via HPLC-UV (λ ≈ 254 nm, utilizing the conjugated aromatic chromophore).

-

Solid Phase: Recover the residual solid from the centrifuge tube, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: If the XRPD pattern of the residual solid differs from the input bulk material, a solvent-mediated phase transition (e.g., solvate formation) has occurred. The measured solubility applies only to this new form.

Diagram 2: Experimental workflow for the Isothermal Shake-Flask Method.

Implications for Process Chemistry and Drug Development

The solubility profile of this compound directly dictates its utility in advanced synthesis:

-

HCV Protease Inhibitor Synthesis: In the synthesis of complex serine protease inhibitors, this compound is often reacted in highly non-aqueous environments. Patents detail the use of methylene chloride (DCM) and tetrahydrofuran (THF) precisely because they provide the optimal balance of high oxime solubility and inertness to subsequent coupling reagents[1].

-

Biocatalytic Dehydration to Nitriles: Recent advancements utilize the recombinant enzyme OxdF1 to dehydrate this compound into its corresponding nitrile[2]. Because enzymes require aqueous or biphasic media, understanding the compound's partition coefficient and its solubility in water-immiscible organic carrier solvents (like EtOAc or DCM) is critical for optimizing biphasic bioreactor yields.

References

- SAFETY DATA SHEET - this compound, Thermo Fisher Scientific.

- EP2366704A1 - Inhibitors of serine proteases, Google Patents.

- Pencil and Paper Estimation of Hansen Solubility Parameters, ACS Omega.

- Determination of Hansen Solubility Parameters by Means of Gas–Solid Inverse Gas Chromatography, ResearchGate.

- Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, ResearchGate.

Sources

Comprehensive Physicochemical and Methodological Guide to 2-Chloro-6-fluorobenzaldoxime

Executive Summary

2-Chloro-6-fluorobenzaldoxime (CAS: 443-33-4) is a critical halogenated aromatic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex organic frameworks[1]. The unique ortho-substitution pattern (chloro and fluoro groups) imparts distinct steric and electronic properties to the benzene ring, significantly influencing the compound's thermal stability and reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically resolving the scientific ambiguity between its melting and boiling points—and establishes field-proven, self-validating experimental protocols for its handling and synthetic applications.

Physicochemical Profiling & Thermal Dynamics

Understanding the phase transitions of this compound is paramount for avoiding unintended degradation during synthetic workflows.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Analytical Significance |

| CAS Number | 443-33-4 | Unique identifier for regulatory compliance[2]. |

| Molecular Formula | C7H5ClFNO | Defines stoichiometric calculations[2]. |

| Molecular Weight | 173.57 g/mol | Essential for precise molar equivalents[1]. |

| Melting Point | 125 – 127 °C | Primary metric for assessing crystalline purity[2]. |

| Boiling Point | Not observed at 1 atm | Indicates thermal instability at elevated temperatures[3]. |

| Appearance | White crystalline solid | Visual indicator of macroscopic purity[2]. |

Causality Behind the Elusive Boiling Point

Standard safety data sheets and chemical databases frequently list the boiling point of this compound as "No information available"[2],[3]. The causality behind this omission lies in the inherent thermal reactivity of benzaldoximes. When subjected to temperatures approaching their theoretical boiling points (typically >200 °C at atmospheric pressure), aldoximes undergo spontaneous or acid-catalyzed thermal dehydration[4].

Instead of boiling and transitioning into a gas phase intact, this compound eliminates a water molecule to form 2-chloro-6-fluorobenzonitrile[4]. Consequently, any attempt to distill this compound at atmospheric pressure will result in a chemical transformation rather than a phase change. If purification via distillation is absolutely required, it must be performed under high vacuum to lower the boiling point below the dehydration activation energy threshold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must incorporate intrinsic validation steps. Below are the methodologies for both the synthesis of the oxime and its controlled thermal dehydration.

Protocol A: Synthesis of this compound

Objective: Convert 2-chloro-6-fluorobenzaldehyde into the corresponding oxime with high stereochemical purity.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-6-fluorobenzaldehyde (CAS: 387-45-1)[5] in a 1:1 mixture of ethanol and distilled water.

-

Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 1.5 equivalents of sodium acetate. Causality: Sodium acetate acts as a mild proton scavenger to liberate the nucleophilic free hydroxylamine base without hydrolyzing the aldehyde.

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours to drive the condensation reaction to completion.

-

Isolation: Cool the reaction to room temperature. Induce crystallization by adding ice-cold water dropwise until the solution turns cloudy. Filter the resulting white crystalline solid under vacuum[2].

-

Self-Validation System (Quality Control):

-

Melting Point Check: The dried solid must exhibit a sharp melting point of 125–127 °C[2]. A depressed or broad melting range indicates unreacted aldehyde or trapped moisture.

-

Spectroscopic Check: Perform FT-IR spectroscopy. Successful conversion is validated by the disappearance of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch at 3200–3300 cm⁻¹ and a sharp imine (C=N) stretch at ~1650 cm⁻¹.

-

Protocol B: Controlled Thermal Dehydration to 2-Chloro-6-fluorobenzonitrile

Objective: Exploit the thermal instability of the oxime to synthesize the corresponding nitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a Dean-Stark trap and condenser, add 1.0 g of this compound and 0.5 g of sodium bisulfate (acid catalyst)[4].

-

Solvent Addition: Suspend the mixture in 11.7 g of xylenes[4]. Causality: The choice of xylenes (b.p. ~140 °C) is deliberate; its boiling point provides the exact thermal energy required to drive the dehydration while allowing for the azeotropic removal of the generated water, pushing the equilibrium forward[4].

-

Thermal Dehydration: Heat the mixture to reflux (143 °C) under vigorous stirring[4]. Monitor the Dean-Stark trap for water collection, which visually confirms the progression of the elimination reaction.

-

Isolation: After gas chromatography indicates complete consumption of the oxime (approx. 3 hours), cool the mixture, filter out the sodium bisulfate, and remove the xylenes via rotary evaporation[4].

-

Self-Validation System (Quality Control):

-

Yield & Purity: This method typically yields ~94% of the nitrile with >98% purity[4]. The product should melt at 60–62 °C[4].

-

Spectroscopic Check: FT-IR is mandatory to confirm success. The product must show a distinctive, sharp absorption peak at 2220 cm⁻¹, which is the unequivocal signature of the nitrile (C≡N) group[4]. The O-H stretch (~3200 cm⁻¹) must be completely absent.

-

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the aldehyde precursor, through the stable oxime intermediate, to the thermally induced nitrile product.

Workflow from oximation to thermal dehydration of this compound.

Safety and Handling (E-E-A-T Compliance)

As a halogenated aromatic compound, this compound is classified as a skin and serious eye irritant, and it may cause respiratory irritation[2]. All oximation and dehydration protocols must be conducted in a certified chemical fume hood with adequate ventilation[2]. Nitrile gloves (compliant with EU standard breakthrough times) and safety goggles are mandatory[2]. In the event of thermal runaway or uncontrolled decomposition, the substance can release highly irritating and toxic gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[3].

References

Sources

- 1. This compound | CAS 443-33-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

- 5. molbase.com [molbase.com]

Architectural and Mechanistic Divergence: A Technical Whitepaper on 2-Chloro-6-fluorobenzaldehyde vs. 2-Chloro-6-fluorobenzaldoxime

Executive Summary

In the landscape of halogenated aromatic building blocks, the distinction between a carbonyl core and its hydroxyimino derivative dictates entirely different synthetic trajectories. As a Senior Application Scientist, I frequently encounter workflows where the nuanced reactivity of 2-Chloro-6-fluorobenzaldehyde (the aldehyde) and 2-Chloro-6-fluorobenzaldoxime (the oxime) must be strictly controlled. This whitepaper deconstructs their physicochemical divergence, elucidates the mechanistic causality behind their interconversion, and establishes self-validating protocols for their synthesis and analytical quantification.

Physicochemical Profiling & Structural Analysis

The single functional group substitution from a carbonyl oxygen (=O) to an oxime group (=N-OH) fundamentally alters the intermolecular forces, phase behavior, and electrophilicity of the 2-chloro-6-fluorophenyl scaffold. The aldehyde acts as a volatile, low-melting electrophile, whereas the oxime forms a stable, high-melting solid driven by extensive intermolecular hydrogen bonding.

Quantitative Data Summary

| Property | 2-Chloro-6-fluorobenzaldehyde | This compound |

| CAS Number | 387-45-1[1] | 443-33-4[2] |

| Molecular Formula | C₇H₄ClFO[3] | C₇H₅ClFNO[2] |

| Molecular Weight | 158.56 g/mol [1] | 173.57 g/mol [2] |

| Melting Point | 32–35 °C[3] | 129–133 °C[2] |

| Boiling Point | 104–105 °C[3] | Decomposes/Dehydrates |

| Primary Reactivity | Electrophilic (Carbonyl Carbon) | Nucleophilic (Nitrogen/Oxygen) |

| Downstream Utility | Penicillins (Flucloxacillin)[3] | Nitriles, Indazoles, Kinase Inhibitors |

Mechanistic Pathways & Reactivity

The aldehyde is an electrophilic hub, readily undergoing Knoevenagel condensations and nucleophilic additions[1]. Conversely, the oxime serves as a versatile, stable intermediate. In modern green chemistry, the oxime is highly valued as a precursor for the cyanide-free synthesis of aromatic nitriles. By utilizing aldoxime dehydratase enzymes (such as OxdF1), the oxime undergoes an enzymatic dehydration to yield 2-chloro-6-fluorobenzonitrile under mild, aqueous conditions[4].

Fig 1: Synthetic conversion workflow from aldehyde to nitrile via oxime intermediate.

Synthetic Workflow: Aldehyde to Oxime Conversion

To transition from the aldehyde to the oxime, we utilize a classic oximation protocol[5]. However, executing this at an industrial or advanced research scale requires an understanding of the underlying causality and the implementation of a self-validating system.

The Causality of Reagent Selection

Hydroxylamine is supplied as a stable hydrochloride salt (

Step-by-Step Protocol

-

Dissolution: Dissolve 1.5 g (9.5 mmol) of 2-chloro-6-fluorobenzaldehyde in 3 mL of ethanol and 9 mL of ice-water[5].

-

Reagent Addition: Add 849 mg (12.3 mmol) of hydroxylamine hydrochloride to the stirring mixture[5].

-

Mechanistic Trigger: Slowly add an aqueous solution of

(1.13 g, 28.5 mmol in 1 mL water) dropwise to the reaction flask[5]. -

Incubation: Stir the mixture at room temperature for 1.5 hours[5].

-

Isolation: Extract the aqueous mixture with diethyl ether (

), wash the organic layer with brine, dry over anhydrous

The Self-Validating System

This protocol validates itself through phase transition. The starting aldehyde is a low-melting solid (32–35 °C)[3]. As the reaction progresses, the formation of the oxime—a high-melting solid (129–133 °C)[2]—often results in spontaneous precipitation from the aqueous-ethanolic mixture if extraction is bypassed. A simple melting point analysis of the crude product immediately confirms functional group conversion without the immediate need for complex spectroscopy.

Analytical Methodologies for Purity Assessment

Ensuring the purity of these building blocks requires orthogonal analytical techniques. We employ High-Performance Liquid Chromatography (HPLC) for isomeric profiling (e.g.,

Fig 2: Orthogonal analytical workflows for purity assessment and validation.

Titrimetric Assay Protocol (Aldehyde Quantification)

This assay leverages the exact chemical transformation discussed in Section 3. By reacting the aldehyde with hydroxylamine hydrochloride, an equimolar amount of hydrochloric acid (

-

Preparation: Accurately weigh ~1.5 g of 2-chloro-6-fluorobenzaldehyde into a flask[6].

-

Reaction: Add 50 mL of 0.5 M Hydroxylamine Hydrochloride solution (in 60% ethanol)[6].

-

Incubation: Allow the mixture to stand for 10 minutes to ensure complete oxime formation and

liberation[6]. -

Titration: Titrate the liberated

with standardized 0.5 M

Downstream Applications in Drug Development

The choice between utilizing the aldehyde or the oxime dictates the final pharmaceutical architecture:

-

Aldehyde: Primarily acts as an electrophilic anchor in the synthesis of

-lactam antibiotics, most notably the antiseptics dicloxacillin and flucloxacillin[3]. -

Oxime: Serves as a critical nucleophilic intermediate in the synthesis of isoxazolidine-derived inhibitors targeting receptor-interacting protein kinase 1 (RIPK1)[5], and acts as a substrate for enzymatic conversions into complex nitriles[4].

References

-

Title: 2-Chloro-6-fluorobenzaldehyde | Source: Wikipedia | URL: [Link]

-

Title: Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase | Source: ResearchGate | URL: [Link]

- Title: WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1)

Sources

- 1. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1) - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

2-Chloro-6-fluorobenzaldoxime toxicity and handling precautions

Technical Guide: Structural Causality, Toxicity, and Biocatalytic Handling of 2-Chloro-6-fluorobenzaldoxime

Executive Summary

This compound (CAS: 443-33-4) is a highly specialized, halogenated aromatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), such as flucloxacillin derivatives, and advanced agrochemicals[1][2]. While its unique structural motif makes it an invaluable precursor for synthesizing sterically hindered nitriles, it presents distinct toxicological challenges, specifically regarding dermal, ocular, and respiratory irritation[3].

This whitepaper synthesizes the physicochemical profiling, hazard causality, and field-proven mitigation strategies for this compound. Furthermore, it outlines a self-validating, green-chemistry workflow for its enzymatic dehydration using engineered aldoxime dehydratases (Oxds), eliminating the need for highly toxic, traditional dehydrating agents[4].

Physicochemical Profiling & Structural Causality

To safely handle and effectively react this compound, one must understand how its molecular architecture dictates its macroscopic behavior.

The presence of both a chlorine and a fluorine atom at the ortho positions (2,6-dihalogenation) induces profound steric shielding around the aromatic ring[2]. Concurrently, the strong electron-withdrawing nature of these halogens creates an electron-deficient aromatic core. This deficiency increases the electrophilicity of the oxime carbon, making it highly reactive. Furthermore, the oxime hydroxyl group (-NOH) acts as both a hydrogen-bond donor and acceptor, heavily influencing its partitioning behavior in biological tissues and its binding affinity within enzyme active sites[4].

Table 1: Physicochemical and Hazard Profile

| Parameter | Value / Description | Causality / Implication |

|---|---|---|

| Molecular Formula | C₇H₅ClFNO | High halogen content increases lipophilicity. |

| Molecular Weight | 173.57 g/mol | Small molecular size facilitates rapid dermal penetration[5]. |

| Physical State | White crystalline solid | Prone to aerosolization; inhalation hazard[3]. |

| Melting Point | 32–35 °C | Near physiological temperature; can melt upon prolonged skin contact, accelerating absorption[2][6]. |

| Solubility | Insoluble in water; soluble in organic solvents | Requires co-solvents (e.g., DMSO) or biphasic systems for aqueous biocatalysis[2][3]. |

Toxicological Mechanisms & Hazard Assessment

According to standardized Safety Data Sheets (SDS), this compound is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[3]. The physiological manifestations of exposure are directly linked to its structure:

-

Dermal and Ocular Toxicity (H315, H319): The lipophilic halogenated benzene ring allows the compound to rapidly partition into the lipid-rich stratum corneum of the skin and the corneal epithelium. Once partitioned, the reactive oxime group interacts non-covalently and covalently with epidermal proteins, triggering localized inflammatory cascades and severe irritation[3].

-

Respiratory Tract Irritation (H335): Because it exists as a crystalline solid at room temperature, physical manipulation can generate fine dust[3]. Inhalation of these particulates leads to deposition on the moist mucosal surfaces of the respiratory tract. The compound's localized dissolution in mucosal fluids causes acute cellular irritation.

Handling, Storage, and Risk Mitigation Protocols

Standard operating procedures must be replaced with self-validating systems to ensure absolute containment.

-

Engineering Controls: Manipulation of the crystalline solid must occur within a hard-ducted chemical fume hood.

-

Self-Validation Step: Prior to opening the reagent vessel, operators must verify the hood's continuous monitoring anemometer reads a face velocity between 80–100 feet per minute (fpm).

-

-

Personal Protective Equipment (PPE): Standard latex is insufficient due to the compound's lipophilicity. Operators must utilize double-gloving: an inner polyethylene liner and an outer heavy-duty nitrile glove.

-

Self-Validation Step: Perform a pneumatic inflation test of the outer nitrile gloves prior to donning to confirm the absence of micro-punctures.

-

-

Storage Parameters: Store in a tightly sealed container, protected from light, at ambient room temperature (below 30°C)[2]. Halogenated oximes can undergo slow, photo-induced degradation, leading to the buildup of pressurized degradation byproducts.

Applied Biocatalysis: Cyanide-Free Enzymatic Dehydration

Historically, converting this compound to its corresponding nitrile required harsh chemical dehydrating agents or transition-metal catalysts[7]. Recent advancements have isolated and engineered Aldoxime Dehydratase (OxdF1) from Pseudomonas putida F1, which catalyzes this dehydration in aqueous conditions at neutral pH[4].

OxdF1 is a heme-containing enzyme. The nitrogen atom of the aldoxime coordinates directly with the ferrous (Fe²⁺) iron in the heme center. This coordination withdraws electron density from the oxime hydroxyl group, facilitating the elimination of a water molecule to yield 2-chloro-6-fluorobenzonitrile[4][8].

Table 2: OxdF1 Catalytic Parameters for Halogenated Benzaldoximes

| Parameter | Optimal Condition | Mechanistic Rationale |

|---|---|---|

| Operating pH | 7.0 (Phosphate Buffer) | Maintains the specific protonation state of active-site histidine residues required to stabilize the Fe²⁺ heme[4]. |

| Temperature | 35 °C | Balances maximum catalytic turnover with the thermal half-life of the enzyme (approx. 3.8 h at 30°C)[4]. |

| Enzyme Variant | OxdF1 (L318F/F306Y) | Engineered mutations at the substrate tunnel entrance alleviate steric clashes caused by the ortho-halogens, increasing activity from 0.7 U/mg to 2.8 U/mg[9][10]. |

Step-by-Step Methodology: Biocatalytic Conversion Protocol

This protocol describes the self-validating workflow for the enzymatic dehydration of this compound.

Step 1: System Equilibration & Validation

-

Prepare a 50 mM potassium phosphate buffer and adjust to exactly pH 7.0.

-

Validation: Calibrate the pH meter using a 3-point standard curve. Verify the buffer pH at the target reaction temperature (35°C), as temperature fluctuations shift the pKa of phosphate buffers.

Step 2: Substrate Solubilization

-

Weigh the this compound inside the validated fume hood.

-

Dissolve the substrate in a minimal volume of dimethyl sulfoxide (DMSO) to achieve a 5% v/v final co-solvent concentration.

-

Validation: Visually inspect the solution against a dark background to confirm complete dissolution. Particulate suspension will severely limit enzymatic access and skew kinetic data.

Step 3: Biocatalytic Initiation

-

Pre-warm the buffered substrate solution to 35°C in a thermoshaker.

-

Inject the purified recombinant OxdF1 (L318F/F306Y mutant) to a final concentration of 1.0 U/mL[10].

-

Seal the vessel to prevent evaporative loss of the volatile nitrile product.

Step 4: Reaction Monitoring & Quenching

-

Incubate under gentle agitation (150 rpm).

-

Validation: Extract 10 µL aliquots at 30-minute intervals. Quench immediately with 90 µL of cold acetonitrile. Analyze via HPLC (UV detection at 254 nm) to monitor the disappearance of the oxime peak and the emergence of the nitrile peak.

-

Upon >95% conversion, terminate the bulk reaction by extracting with ethyl acetate (1:1 v/v). The target nitrile will partition into the upper organic phase. Treat the remaining aqueous phase with 1M NaOH to safely hydrolyze any residual toxic oxime prior to waste disposal.

Workflow Visualization

Logical workflow mapping the safe handling and enzymatic dehydration of this compound.

References

-

2-chloro-6-fluorobenzaldehyde387-45-1,Purity90% MOLBASE [Link]

-

2-Chloro-6-fluorobenzaldehyde Chemical Properties Chemdad[Link]

-

Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase PubMed / NIH[Link]

-

Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles PubMed / NIH[Link]

-

Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole-Cell Immobilization and Flow Reactor Integration PubMed / NIH[Link]

-

Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles ResearchGate [Link]

Sources

- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-6-fluorobenzaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 443-33-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole-Cell Immobilization and Flow Reactor Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ortho-Halogen Advantage: Technical Guide to 2-Chloro-6-fluorobenzaldoxime Derivatives

Executive Summary

The 2-Chloro-6-fluorobenzaldoxime scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its utility is derived not merely from the presence of halogens, but from the specific 2,6-disubstitution pattern . This "ortho-ortho" motif creates a unique steric and electronic environment that twists the oxime moiety out of planarity with the phenyl ring, enhancing metabolic stability and selectivity against specific protein targets.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its dual role as a potent fungicide (targeting cellular redox systems) and a pharmacophore in antitumor agents (IDO1 inhibition) and antimicrobials.

Structural Dynamics: The 2-Cl, 6-F Pharmacophore

The biological efficacy of this compound derivatives hinges on three critical structural parameters.

The "Molecular Clamp" Effect (Steric)

Unlike mono-substituted benzaldoximes, the 2,6-dihalo pattern creates a "molecular clamp."

-

Conformational Locking: The bulk of the Chlorine (Van der Waals radius ~1.75 Å) and Fluorine (~1.47 Å) at the ortho positions forces the oxime side chain (

) to rotate out of the plane of the benzene ring to minimize steric clash. -

Biological Consequence: This non-planar conformation often matches the binding pockets of enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) more effectively than planar analogues, while simultaneously protecting the benzylic carbon from rapid metabolic oxidation.

Electronic Push-Pull

-

Fluorine (F): Highly electronegative (

). It exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring and increasing the acidity of the oxime proton ( -

Chlorine (Cl): Moderately electron-withdrawing but also lipophilic (

). -

Net Effect: The combined electron withdrawal deactivates the ring against electrophilic aromatic substitution (metabolic phase I protection) while increasing the lipophilicity (LogP) to facilitate cell membrane penetration—crucial for its fungicidal activity against Aspergillus species.

Metabolic Blockade

The 2 and 6 positions are the most susceptible sites for metabolic hydroxylation in monosubstituted aromatics. Occupying both sites with halogens ("metabolic blocking") significantly extends the half-life (

Synthetic Architecture

Reliable synthesis is the prerequisite for SAR exploration. The conversion of 2-chloro-6-fluorobenzaldehyde to its oxime requires precise pH control to prevent the formation of the nitrile side-product (dehydration).

Validated Synthetic Workflow (DOT Visualization)

Figure 1: Step-wise synthetic pathway from the toluene precursor to the active oxime scaffold.

Biological Activity & SAR Analysis[1][2][3][4][5]

The SAR of this scaffold is bifurcated into two primary domains: Agrochemical (Fungicidal) and Pharmaceutical (Antitumor/Antimicrobial) .

Fungicidal Activity: Redox Disruption

Derivatives of this compound act as "chemosensitizers" by disrupting fungal antioxidation systems.

-

Target: Mitochondrial respiratory chain (Complex II/III) and oxidative stress response pathways (Superoxide Dismutase - SOD).

-

SAR Insight:

-

The Ortho-OH Rule: While the 2-Cl, 6-F pattern is potent, introducing a hydroxyl group at the other ortho position (if available) or modifying the oxime to a phenol-mimic drastically increases activity against Aspergillus fumigatus.

-

Synergy: These derivatives show synergistic activity when co-administered with phenylpyrroles (e.g., fludioxonil), overcoming resistance in MAPK-mutant fungal strains.[1]

-

Antitumor Activity: IDO1 Inhibition

The scaffold is a key pharmacophore for inhibitors of IDO1, an enzyme that suppresses the immune system in the tumor microenvironment.[2]

-

Mechanism: The O-benzylhydroxylamine derivatives (reduced oximes) occupy the active site of IDO1.

-

SAR Insight:

-

Steric Fit: The 2-Cl, 6-F substitution is superior to 2,6-dichloro or 2,6-difluoro symmetric analogs. The asymmetry allows for a tighter fit in the hydrophobic pocket of IDO1.

-

Linker Length: The distance between the aromatic ring and the nitrogen atom (oxime or hydroxylamine) is critical. Direct attachment (aldoxime) is preferred over extended alkyl chains.

-

Quantitative Activity Data

| Derivative Class | Primary Target | Key Substituent Effect | Activity Metric |

| Benzaldoxime | Fungal Redox (SOD) | 2,6-dihalo increases lipophilicity (LogP > 2.5) | MIC < 5 µg/mL (A. fumigatus) |

| O-Benzylhydroxylamine | IDO1 Enzyme | 2-Cl provides bulk; 6-F modulates electronics | IC50 ~ 40-90 nM |

| Imidazolidine | Schistosoma mansoni | 2-Cl, 6-F benzyl moiety essential for lethality | 100% Mortality (24h) |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol prioritizes purity and yield, minimizing side-reaction to the nitrile.

Reagents:

-

2-Chloro-6-fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.2 eq) -

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Methodology:

-

Dissolution: Dissolve 2-chloro-6-fluorobenzaldehyde (158.5 mg, 1 mmol) in 3 mL of Ethanol.

-

Buffer Preparation: In a separate flask, dissolve

(83 mg, 1.2 mmol) in 1 mL of water. -

Addition: Cool the aldehyde solution to 0°C on an ice bath. Add the hydroxylamine solution dropwise.

-

Basification: Slowly add NaOH (2.5 M solution) to adjust pH to ~9-10. Critical: Low pH favors hydrolysis back to aldehyde; too high pH can degrade the product.

-

Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (

). -

Purification: Dry organic layer over

. Concentrate to yield the oxime as a white crystalline solid.

SAR Logic Map (DOT Visualization)

Figure 2: Structure-Activity Relationship map detailing how specific structural modifications translate to biological outcomes.

References

-

Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Retrieved from [Link]

-

Matos-Rocha, J.T., et al. (2017).[3] Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. ResearchGate. Retrieved from [Link]

-

Mai, A., et al. (2017). 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives.[4] PubMed.[5] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3, 4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

2-Chloro-6-fluorobenzaldoxime as intermediate for flucloxacillin synthesis

Application Note: 2-Chloro-6-fluorobenzaldoxime as a Critical Intermediate in Flucloxacillin Synthesis

Executive Summary

Flucloxacillin is a narrow-spectrum, penicillinase-resistant beta-lactam antibiotic crucial for treating infections caused by beta-lactamase-producing Gram-positive bacteria, such as Staphylococcus aureus[1]. The structural hallmark of flucloxacillin is its 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido side chain, which provides the critical steric hindrance necessary to prevent enzymatic cleavage of the beta-lactam ring[2]. This application note details the synthetic trajectory from this compound to the final active pharmaceutical ingredient (API), emphasizing the mechanistic causality of the 1,3-dipolar cycloaddition and the subsequent amidation of 6-aminopenicillanic acid (6-APA).

Mechanistic Rationale & Pathway Architecture

The synthesis of the flucloxacillin side chain relies heavily on the construction of an isoxazole ring. This compound serves as the ideal precursor because it can be readily converted into a highly reactive nitrile oxide intermediate.

-

Oxime Chlorination and Dehydrohalogenation : The oxime is treated with a chlorinating agent to form a hydroximoyl chloride. Subsequent treatment with a base eliminates hydrogen chloride, generating the transient 2-chloro-6-fluorobenzonitrile oxide.

-

1,3-Dipolar Cycloaddition : To prevent the nitrile oxide from dimerizing into an unwanted furoxan byproduct, it is generated in situ in the presence of a dipolarophile, typically a beta-keto ester like methyl acetoacetate. The regioselective cycloaddition yields the isoxazole ester, which is subsequently hydrolyzed to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid[3].

-

Amidation : The isoxazole acid is activated to an acyl chloride using phosphorus oxychloride (POCl

) and coupled with the primary amine of 6-APA to form flucloxacillin[3].

Synthetic Workflow Visualization

Figure 1: Synthetic workflow from 2-Chloro-6-fluorobenzaldehyde to Flucloxacillin Sodium.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

Objective : Convert 2-chloro-6-fluorobenzaldehyde[4] to its corresponding oxime with high quantitative yield.

-

Reaction Setup : Dissolve 1.0 eq of 2-chloro-6-fluorobenzaldehyde in a 1:1 mixture of ethanol and water. Causality: Ethanol ensures the hydrophobic aldehyde remains in solution, while water dissolves the inorganic salts added in the next step.

-

Reagent Addition : Add 1.2 eq of hydroxylamine hydrochloride followed by 1.5 eq of sodium acetate. Causality: Sodium acetate acts as a mild buffer. It neutralizes the HCl liberated from the hydroxylamine salt, shifting the equilibrium toward oxime formation without raising the pH to a level that would cause side reactions (e.g., Cannizzaro disproportionation).

-

Thermal Processing : Reflux the mixture for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the aldehyde spot is completely consumed.

-

Isolation : Cool the mixture to 0–5 °C to induce crystallization. Filter the white crystalline solid and wash with cold water.

-

Self-Validation (IPC) : Perform a melting point check. A sharp melting point indicates high purity and confirms the absence of unreacted starting material.

Protocol 2: 1,3-Dipolar Cycloaddition to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Objective : Construct the isoxazole core via in situ nitrile oxide generation.

-

Chlorination : Dissolve this compound in N,N-dimethylformamide (DMF). Add 1.05 eq of N-chlorosuccinimide (NCS) portion-wise at 15 °C. Causality: NCS is chosen over Cl

gas for its mildness and precise stoichiometry, preventing over-chlorination of the aromatic ring. -

Cycloaddition : To the hydroximoyl chloride solution, add 1.1 eq of methyl acetoacetate. Cool the reactor to 0 °C. Slowly add a solution of sodium methoxide (NaOMe) in methanol dropwise over 2 hours. Causality: The slow addition of base at a low temperature ensures the transient nitrile oxide is consumed by the methyl acetoacetate as soon as it is formed, severely suppressing the competing dimerization pathway (furoxan formation).

-

Hydrolysis : Add 2.0 eq of aqueous NaOH and heat to 60 °C for 3 hours to hydrolyze the ester to the carboxylic acid.

-

Isolation : Acidify the aqueous layer with concentrated HCl to pH 2.0. The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid will precipitate. Filter and recrystallize from aqueous ethanol.

-

Self-Validation (IPC) : HPLC analysis must show <0.5% of the furoxan dimer impurity before proceeding to amidation.

Protocol 3: Amidation with 6-APA to Flucloxacillin Sodium

Objective : Couple the isoxazole side chain to the beta-lactam core[3].

-

Activation : Suspend the isoxazole carboxylic acid in dichloromethane (DCM) with a catalytic amount of DMF. Add 1.1 eq of phosphorus oxychloride (POCl

) and stir at 20–25 °C for 3 hours[]. Causality: POCl -

Aqueous Coupling : In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) in water, adjusting the pH to 7.2 using 1N NaOH[1]. Causality: Maintaining a slightly alkaline pH (7.2) is critical. It ensures the 6-amino group is unprotonated and nucleophilic, while preventing the base-catalyzed hydrolysis (ring-opening) of the highly sensitive beta-lactam core[3].

-

Biphasic Reaction : Add the acyl chloride solution dropwise to the aqueous 6-APA solution, simultaneously adding NaOH to maintain the pH strictly between 7.0 and 7.5.

-

Phase Separation & Salt Formation : Extract the flucloxacillin free acid into isobutyl methyl ketone (MIBK) by acidifying the mixture to pH 2.5[1]. Separate the organic layer and add sodium 2-ethylhexanoate to precipitate flucloxacillin sodium monohydrate.

-

Self-Validation (IPC) : Perform Karl Fischer titration to confirm the monohydrate status (water content ~3.8-4.2%) and HPLC to verify beta-lactam ring integrity.

Quantitative Data Summary

| Synthesis Step | Target Intermediate / Product | Typical Yield (%) | Target Purity (HPLC Area %) | Critical Quality Attribute (CQA) |

| Step 1 | This compound | 92 - 95% | > 98.0% | Absence of unreacted aldehyde |

| Step 2 | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 82 - 86% | > 99.0% | Furoxan dimer impurity < 0.5% |

| Step 3 | Flucloxacillin Sodium Monohydrate | 88 - 91% | > 99.5% | Beta-lactam ring intact; Water content ~4.0% |

References

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia . Wikipedia. 4

-

CN102964356B - Synthesis method of flucloxacillin sodium . Google Patents. 3

-

CAS 5250-39-5 (Flucloxacillin) . BOC Sciences.

-

Flucloxacillin | 5250-39-5 . ChemicalBook. 1

-

Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods . UNESP. 2

Sources

Application Notes and Protocols: Chlorination of 2-Chloro-6-fluorobenzaldoxime to Synthesize 2-Chloro-6-fluorobenzohydroximoyl Chloride

Abstract

This document provides a comprehensive guide for the chlorination of 2-chloro-6-fluorobenzaldoxime to yield 2-chloro-6-fluorobenzohydroximoyl chloride, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed herein utilizes N-chlorosuccinimide (NCS) as the chlorinating agent, offering a reliable and high-yielding method. This application note is intended for researchers, scientists, and drug development professionals, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

2-Chloro-6-fluorobenzaldehyde and its derivatives are important building blocks in organic synthesis.[1] The corresponding oxime, this compound, serves as a precursor to hydroxamoyl chlorides. These, in turn, are valuable intermediates for the generation of nitrile oxides, which readily undergo 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines.[2][3] This application note focuses on the efficient conversion of this compound to 2-chloro-6-fluorobenzohydroximoyl chloride using N-chlorosuccinimide (NCS), a stable and easy-to-handle chlorinating agent.[4][5]

Reaction Mechanism and Scientific Rationale

The chlorination of an aldoxime with N-chlorosuccinimide proceeds via an electrophilic attack of the chlorine atom of NCS on the nitrogen atom of the oxime. The succinimide anion then acts as a base to abstract the oxime proton, leading to the formation of the hydroximoyl chloride and succinimide. The electron-withdrawing nature of the succinimide group in NCS polarizes the N-Cl bond, making the chlorine atom electrophilic and susceptible to nucleophilic attack by the oxime.[5]

The choice of N-chlorosuccinimide as the chlorinating agent is predicated on its solid nature, which simplifies handling compared to gaseous chlorine, and its moderate reactivity, which allows for selective chlorination of the oxime functionality without undesired side reactions on the aromatic ring.[4][5]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| This compound | ≥98% | Commercially Available | N/A |

| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available | 128-09-6 |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |

| Diethyl ether | Anhydrous | Commercially Available | 60-29-7 |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |

| Round-bottom flask | 100 mL | Standard Laboratory Supplier | N/A |

| Magnetic stirrer and stir bar | Standard Laboratory Supplier | N/A | |

| Ice bath | N/A | N/A | |

| Rotary evaporator | Standard Laboratory Supplier | N/A |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.73 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of NCS: To the cooled and stirring solution, add N-chlorosuccinimide (1.47 g, 11 mmol) portion-wise over 5-10 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, as indicated by TLC, filter the reaction mixture to remove the succinimide byproduct.

-

Extraction and Drying: Wash the filtrate with cold water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-fluorobenzohydroximoyl chloride.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from a suitable solvent system such as diethyl ether/hexanes.

Experimental Workflow Diagram

Sources

- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: Synthesis of Halogenated Benzonitrile Pesticide Intermediates via 2-Chloro-6-fluorobenzaldoxime

Introduction and Mechanistic Overview

2-Chloro-6-fluorobenzaldoxime is a highly valuable synthetic intermediate in the development of modern agrochemicals. It serves as a direct precursor to 2-chloro-6-fluorobenzonitrile, a core structural motif found in various broad-spectrum pesticides, including benzoylurea insecticides and specialized herbicides[1].

The critical transformation in this workflow is the dehydration of the aldoxime to the corresponding nitrile. Historically, this required harsh thermochemical conditions utilizing acid catalysts. However, recent innovations in biocatalysis have introduced aldoxime dehydratases (Oxds) as a green, cyanide-free alternative for the synthesis of aromatic nitriles[2]. This application note details both the cutting-edge biocatalytic protocol and the robust, industrially validated thermochemical protocol, providing researchers with the mechanistic causality required to scale these reactions effectively.

Pathway Visualization

Synthesis pathways for 2-chloro-6-fluorobenzonitrile from its aldoxime precursor.

Experimental Protocols

Protocol A: Biocatalytic Dehydration (Green Chemistry Approach)

This method utilizes the recombinant aldoxime dehydratase OxdF1 (derived from Pseudomonas putida F1 and expressed in E. coli BL21). The enzyme contains a ferrous heme catalytic site that efficiently facilitates the elimination of water from the aldoxime without the need for toxic cyanide reagents[2].

Mechanistic Causality: The reaction must be strictly buffered at pH 7.0 and maintained at 35 °C. Deviations from this thermal window rapidly degrade the enzyme's half-life (which is optimally ~3.8 hours at 30–35 °C) and disrupt the protonation state of the active-site histidine residues required for the dehydration mechanism[2].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to exactly 7.0. Self-Validation: Verify pH at the target reaction temperature (35 °C), as pKa values shift with thermal changes.

-

Enzyme Activation: Suspend the purified recombinant OxdF1 enzyme in the phosphate buffer. Ensure the environment is mildly reducing if necessary to maintain the heme iron in the ferrous (Fe2+) state, which is strictly required for substrate binding[2].

-

Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO) to enhance bioavailability, and add it to the buffered enzyme solution.

-

Incubation: Incubate the reaction mixture at 35 °C under gentle orbital shaking (150 rpm) for 4 to 6 hours.

-

Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. The biphasic mixture is vigorously vortexed and centrifuged. Extract the organic layer containing the newly formed 2-chloro-6-fluorobenzonitrile.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Thermochemical Dehydration (Industrial Scale-Up)

For environments lacking biocatalytic infrastructure, acid-catalyzed thermal dehydration remains the gold standard. This protocol utilizes sodium bisulfate (NaHSO₄) as a solid acid catalyst in a high-boiling solvent[3].

Mechanistic Causality: The reaction is driven by Le Chatelier's principle. By utilizing xylenes (boiling point ~138–144 °C) and a Dean-Stark apparatus, the water generated as a byproduct of the dehydration is continuously removed as an azeotrope. This prevents the reverse hydrolysis reaction and pushes the equilibrium entirely toward the nitrile product[3].

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 100 mL round-bottomed flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a reflux condenser[3].

-

Reagent Charging: Add 1.0 g of this compound, 0.5 g of sodium bisulfate (acid catalyst), and 11.7 g of xylenes to the flask[3]. Self-Validation: Ensure the NaHSO₄ is finely powdered to maximize the heterogeneous catalytic surface area.

-

Azeotropic Reflux: Heat the reaction mixture under vigorous stirring to 143 °C. Monitor the Dean-Stark trap for water accumulation.

-

Reaction Monitoring: Maintain the temperature for approximately 3 hours. Self-Validation: The reaction is deemed complete when water ceases to collect in the trap and Gas Chromatography (GC) indicates the disappearance of the aldoxime peak[3].

-

Workup: Cool the mixture to room temperature. Filter the suspension to remove the solid sodium bisulfate catalyst[3].

-

Washing and Concentration: Wash the retained solid with 2 x 10 mL of fresh xylenes, combining the washings with the primary filtrate. Remove the xylenes via rotary evaporation to yield 2-chloro-6-fluorobenzonitrile (Expected yield: ~94%, melting point 60–62 °C)[3].

Quantitative Protocol Comparison

To assist process chemists in selecting the appropriate methodology based on available infrastructure and scale, the following table summarizes the quantitative metrics of both protocols.

| Parameter | Biocatalytic Pathway (OxdF1) | Thermochemical Pathway (NaHSO₄) |

| Catalyst | Recombinant OxdF1 (Heme-enzyme) | Sodium Bisulfate (Solid Acid) |

| Operating Temperature | 35 °C (Mild) | 143 °C (Harsh) |

| Reaction Time | 4 - 6 hours | ~3 hours |

| Primary Solvent | Aqueous Phosphate Buffer (pH 7.0) | Xylenes |

| Reported Yield | High (Substrate dependent) | 94.0% |

| Byproduct Management | Aqueous waste | Azeotropic water removal |

| Environmental Impact | Low (Cyanide-free, ambient temp) | Moderate (High energy, VOC solvents) |

References

-

Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase PubMed (Enzyme and Microbial Technology) URL:[Link]

- Process for the preparation of organic nitriles (WO1998005630A1)

-

2-Chloro-6-fluorobenzaldehyde: Preparation, reactions, use Wikipedia URL: [Link]

Sources

- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

scale-up process for 2-Chloro-6-fluorobenzaldoxime manufacturing

Application Note: Process Scale-Up and Engineering for the Manufacturing of 2-Chloro-6-fluorobenzaldoxime

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Introduction & Mechanistic Insights

The synthesis of highly pure halogenated benzaldoximes is a critical unit operation in the pharmaceutical and agrochemical industries. Specifically, This compound serves as a vital synthetic intermediate. It is most notably subjected to chlorination to form the corresponding hydroxamoyl chloride, which is subsequently condensed to manufacture isoxazolylpenicillin derivatives such as the beta-lactamase-resistant antibiotics flucloxacillin and dicloxacillin[1],[2]. It is also utilized in dehydration reactions to yield 2-chloro-6-fluorobenzonitrile[3].

The chemical transformation relies on the oximation of 2-chloro-6-fluorobenzaldehyde using hydroxylamine hydrochloride. While this reaction is straightforward at the bench scale, transitioning to a multi-kilogram manufacturing scale introduces significant thermodynamic and kinetic challenges.

Causality in Reaction Design

The oximation mechanism proceeds via nucleophilic attack of the free hydroxylamine on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by dehydration to yield the oxime.

-

pH Dependency: The reaction rate is highly pH-dependent. Hydroxylamine is supplied as a stable hydrochloride salt (